molecular formula C12H22O6 B12451445 (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol

(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol

Cat. No.: B12451445
M. Wt: 262.30 g/mol
InChI Key: UNEFJKFXZSLNSR-ZFOIQSNNSA-N
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Description

(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is part of the oxane family and features multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol typically involves multi-step organic synthesis. The process often starts with the preparation of the oxane ring, followed by the introduction of methoxy and hydroxyl groups under controlled conditions. Common reagents used in these steps include methanol, acids, and bases to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving catalytic processes and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of methoxy or hydroxyl groups with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C12H22O6/c1-7-4-3-5-9(17-7)18-8-6-16-12(15-2)11(14)10(8)13/h7-14H,3-6H2,1-2H3/t7-,8+,9-,10-,11+,12?/m0/s1

InChI Key

UNEFJKFXZSLNSR-ZFOIQSNNSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)OC

Canonical SMILES

CC1CCCC(O1)OC2COC(C(C2O)O)OC

Origin of Product

United States

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